4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid
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Description
Synthesis Analysis
The synthesis of compounds similar to 4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid often involves the use of tert-butoxycarbonyl (Boc) as a protecting group for amines . The Boc group is particularly useful because it is stable under basic conditions and can be removed under acidic conditions .Scientific Research Applications
Peptide Conformation Analysis
The study of O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, a compound with structural similarities to 4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid, explored the impact of N-methylation on peptide conformation. This research provides insights into how modifications in the structure can influence the folding and orientation of molecules, with the carboxylate hydroxyl group forming strong intermolecular hydrogen bonds, suggesting potential applications in designing peptides with specific structural properties (E. Jankowska et al., 2002).
Divergent Synthesis Pathways
Another study focused on the reactions of similar compounds under varying conditions to synthesize pyridazines, pyrrolidinyl-but-3-enoic acids, and 1-amino-pyrroles. This research demonstrates the compound's versatility in synthetic chemistry, offering a route to a diverse set of molecules through careful selection of solvents and temperatures, which could be beneficial for the development of new pharmaceuticals or materials (E. Rossi et al., 2007).
Solid-phase Synthesis of Peptide Amides
The development of a practical approach for the solid-phase synthesis of C-terminal peptide amides under mild conditions, using photolysable anchoring linkages, highlights a potential application in peptide synthesis. By employing a variety of protective groups, this method facilitates the synthesis of peptide amides, underscoring the compound's utility in streamlining peptide production processes for research and therapeutic uses (R. Hammer et al., 2009).
Ortho-C-H Methylation
Research on the palladium-catalyzed methylation of C-H bonds of benzoic acids, using di-tert-butyl peroxide, illustrates the compound's role in facilitating chemical modifications that can lead to the synthesis of highly functionalized molecules. This method provides a simpler route to ortho-methyl benzoic acids, potentially useful in synthesizing complex organic molecules for various applications (Weiwei Lv et al., 2019).
Dual Malate Dehydrogenase Inhibition
Investigations into compounds containing (aryloxyacetylamino)benzoic acid moieties have identified potential applications in targeting cancer metabolism. By inhibiting malate dehydrogenase 1 and 2, these compounds disrupt mitochondrial respiration and hypoxia-induced processes, showing promise as novel therapeutics aimed at cancer treatment (R. Naik et al., 2017).
properties
IUPAC Name |
4-[[cyclopentyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(22)19(15-6-4-5-7-15)12-13-8-10-14(11-9-13)16(20)21/h8-11,15H,4-7,12H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDODNOMMABQISZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=C(C=C1)C(=O)O)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(tert-Butoxycarbonyl-cyclopentylamino)-methyl]-benzoic acid | |
CAS RN |
1354359-57-1 |
Source
|
Record name | 4-{[(tert-butoxycarbonyl)(cyclopentyl)amino]methyl}benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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